

# AC1903: A Technical Guide for Investigating TRPC5 Function

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## Compound of Interest

Compound Name: AC1903

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## Introduction

Transient Receptor Potential Canonical 5 (TRPC5) is a calcium-permeable non-selective cation channel that has garnered significant interest as a therapeutic target, particularly in the context of kidney diseases.[1] The small molecule **AC1903** has been utilized as a tool to probe the function of TRPC5. This technical guide provides an in-depth overview of **AC1903**, including its mechanism of action, selectivity profile, and detailed protocols for its application in studying TRPC5 function.

Initially identified as a selective inhibitor of TRPC5, **AC1903** has been instrumental in elucidating the role of this channel in pathological conditions such as focal segmental glomerulosclerosis (FSGS).[2][3][4] It has been shown to suppress proteinuria and prevent the loss of podocytes, critical cells in the kidney's filtration barrier, in animal models of kidney disease.[2][3][4] However, emerging evidence suggests a more complex pharmacological profile, with **AC1903** exhibiting activity against other TRP channels.[5] This guide aims to provide researchers with a comprehensive understanding of **AC1903**, enabling its effective use while acknowledging its limitations.

## Mechanism of Action and Selectivity of AC1903

**AC1903** is a 2-aminobenzimidazole derivative that functions as a blocker of the TRPC5 ion channel.[6] Its primary application in research has been to inhibit TRPC5-mediated calcium

influx, thereby studying the downstream consequences of channel activation. In the context of kidney disease, a key signaling pathway involves the activation of the small GTPase Rac1, which in turn leads to increased TRPC5 activity, subsequent calcium influx, and the production of reactive oxygen species (ROS), ultimately causing podocyte injury.[2][6] **AC1903** has been shown to interrupt this cascade by blocking the TRPC5 channel.[2]

While initially reported to be a selective TRPC5 inhibitor, subsequent studies have revealed a broader spectrum of activity.[5] It is crucial for researchers to consider these off-target effects when interpreting experimental results obtained using **AC1903**. The following table summarizes the reported inhibitory concentrations (IC50) of **AC1903** against various TRP channels, highlighting its non-selective profile at commonly used concentrations.

## Quantitative Data Summary

Channel	Agonist	IC50 (μM)	Cell Type	Reference
TRPC5	Riluzole	14.7	HEK-293	[1]
TRPC5	Englerin A	18	HEK T-REx	[5]
TRPC5	Sphingosine-1-phosphate	3.5	HEK T-REx	[5]
TRPC4	Carbachol	>100	HEK-293	[2][6]
TRPC4	Englerin A	1.8	HEK T-REx	[5]
TRPC6	OAG	>100	HEK-293	[2][6]
TRPC6	OAG	15	HEK T-REx	[5]
TRPC3	OAG	5.2	HEK T-REx	[5]
TRPV4	4α-PDD	19	HEK T-REx	[5]

OAG: 1-oleoyl-2-acetyl-sn-glycerol; 4α-PDD: 4α-Phorbol 12,13-didecanoate

## Experimental Protocols

### Whole-Cell Patch-Clamp Electrophysiology

This protocol is designed to measure TRPC5 currents in HEK-293 cells and assess their inhibition by **AC1903**.

#### Cell Preparation:

- Culture HEK-293 cells stably or transiently expressing human TRPC5 on glass coverslips.
- Induce TRPC5 expression if using an inducible system (e.g., with tetracycline for T-REx cells) 24 hours prior to recording.<sup>[5]</sup>

#### Solutions:

- External Solution (aCSF): 126 mM NaCl, 3 mM KCl, 2 mM MgSO<sub>4</sub>, 2 mM CaCl<sub>2</sub>, 1.25 mM NaH<sub>2</sub>PO<sub>4</sub>, 26.4 mM NaHCO<sub>3</sub>, and 10 mM glucose. Adjust osmolarity to ~290 mOsm and bubble with 95% O<sub>2</sub>/5% CO<sub>2</sub>.
- Internal Solution: 115 mM K-Gluconate, 4 mM NaCl, 0.3 mM GTP-NaCl, 2 mM ATP-Mg, 40 mM HEPES. Adjust pH to 7.3 with KOH.

#### Recording Procedure:

- Place a coverslip with adherent cells in the recording chamber on the stage of an inverted microscope and perfuse with external solution at a rate of 1.5-2 mL/min.
- Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 3-7 MΩ when filled with the internal solution.
- Establish a gigaohm seal with a target cell and then rupture the membrane to achieve the whole-cell configuration.
- Clamp the cell at a holding potential of -60 mV.
- Apply a ramp protocol from -100 mV to +100 mV to elicit TRPC5 currents.
- Activate TRPC5 channels by applying an agonist such as 100 nM Englerin A.
- To test for inhibition, perfuse the cells with varying concentrations of **AC1903** (e.g., 1 to 100 μM) in the presence of the agonist and record the current responses.

## Measurement of Reactive Oxygen Species (ROS)

This protocol describes the measurement of intracellular ROS in podocytes.

### Cell Culture and Treatment:

- Culture immortalized human or mouse podocytes in appropriate media.
- Seed cells in 96-well plates or on coverslips suitable for fluorescence microscopy.
- Induce podocyte injury by treating with an agent like Puromycin Aminonucleoside (PAN) (e.g., 150 µg/mL for 24 hours) or Angiotensin II (AngII) (e.g., 10 µM).[\[2\]](#)[\[7\]](#)
- Co-treat with **AC1903** (e.g., 30 µM) to assess its effect on ROS production.[\[7\]](#)

### ROS Detection:

- Wash the cells with a saline phosphate buffer (pH 7.3).
- Load the cells with a fluorescent ROS indicator dye, such as 2',7'-dihydrodichlorofluorescein diacetate (H2DCFDA), by incubating in the dark (e.g., at 37°C for 60 minutes).
- Wash the cells to remove excess dye.
- Measure the fluorescence intensity using a fluorescence plate reader or by fluorescence microscopy. The excitation and emission wavelengths for DCF (the oxidized product of H2DCFDA) are typically around 490 nm and 519 nm, respectively.
- Quantify the fluorescence intensity and compare the levels between different treatment groups.

## In Vivo Administration of AC1903 in a Rat Model of FSGS

This protocol outlines the administration of **AC1903** to a transgenic rat model of FSGS.

### Animal Model:

- Use a transgenic rat model that develops features of FSGS, such as the AT1R transgenic rat model.[\[2\]](#)

#### **AC1903** Administration:

- Prepare a formulation of **AC1903** suitable for intraperitoneal injection.
- For therapeutic studies in rats with established disease, administer **AC1903** at a dose of 50 mg/kg via intraperitoneal injection, twice daily, for a period of 7 days.[\[2\]](#)

#### Assessment of Efficacy:

- Monitor proteinuria by collecting 24-hour urine samples and measuring albumin levels.
- At the end of the treatment period, sacrifice the animals and harvest the kidneys for histological analysis.
- Perform morphometric analysis of kidney sections to assess for changes in pseudocyst formation and podocyte number.

## Assessment of Podocyte Injury

Podocyte injury can be quantified by measuring foot process effacement using electron microscopy.

#### Sample Preparation:

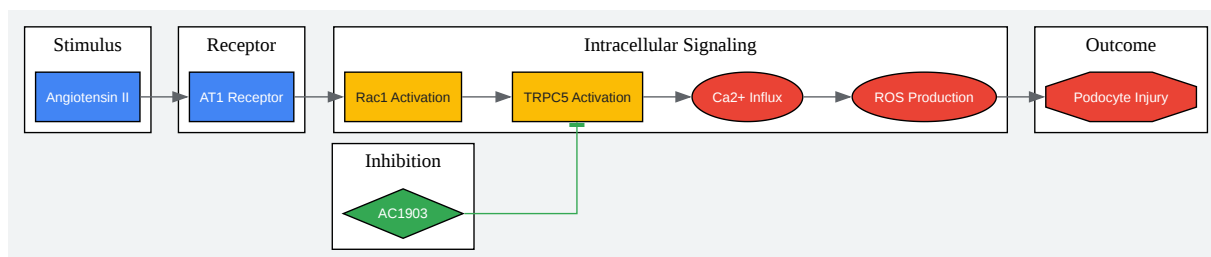
- Fix kidney tissue in 2.5% glutaraldehyde and process for transmission electron microscopy.

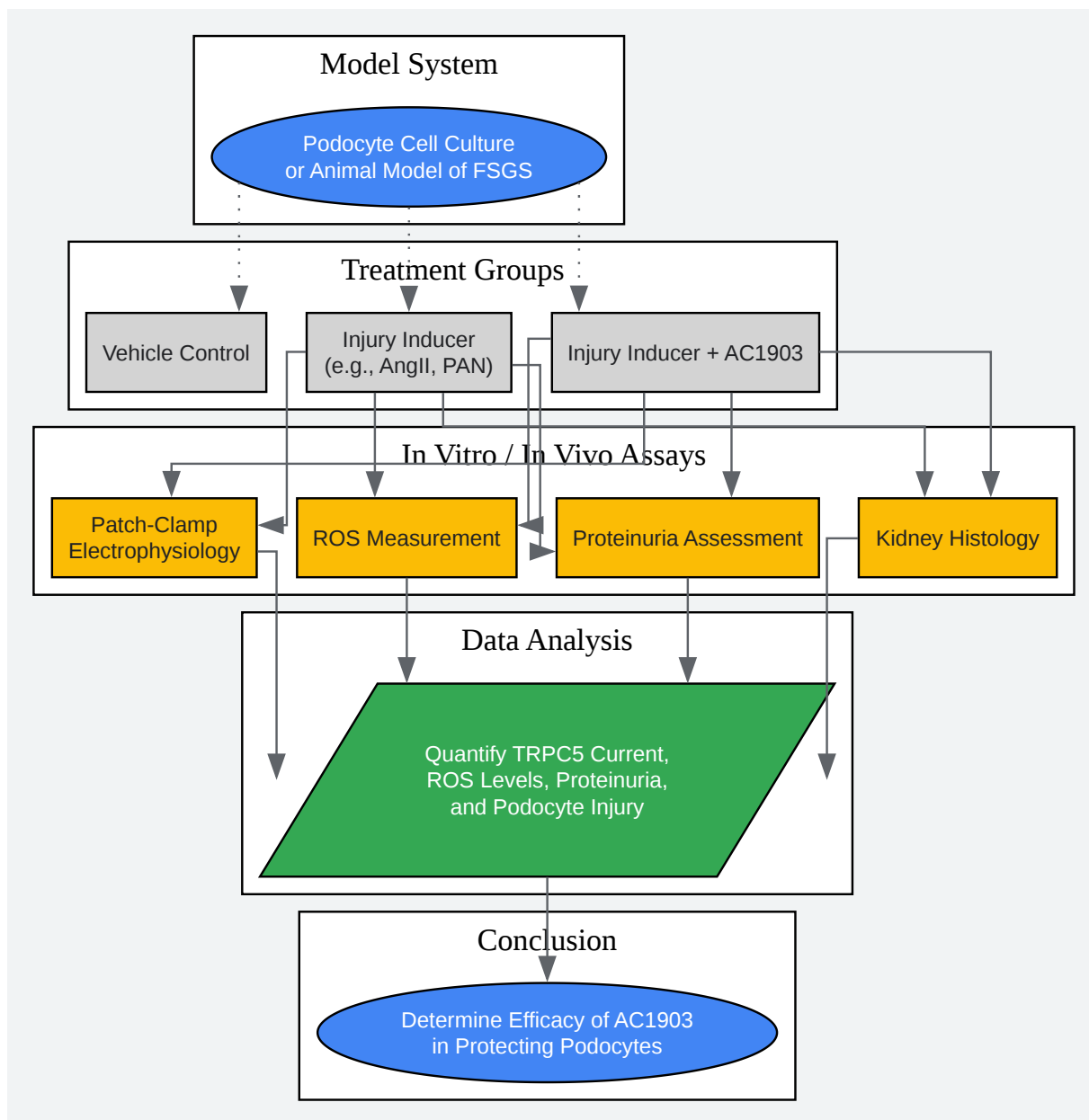
#### Image Analysis:

- Capture high-magnification images of the glomerular filtration barrier.
- Measure the width of podocyte foot processes. An increase in foot process width is indicative of effacement and injury.
- Quantify the number of foot processes per unit length of the glomerular basement membrane. A decrease in this number suggests effacement.

## Visualizations

### Signaling Pathway of TRPC5-Mediated Podocyte Injury





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Address: 3281 E Guasti Rd

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Phone: (601) 213-4426

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